(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol
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Overview
Description
(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol is a chemical compound with the molecular formula C11H10Cl2N2OS It is characterized by the presence of a pyrimidine ring substituted with chlorine and a methylthio group, along with a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with benzaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery .
Biology
Its structure allows it to interact with various biological targets, making it useful in the development of biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of (4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- **4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
- **4,6-Dichloro-2-(methylthio)pyrimidine
- **4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Uniqueness
(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol is unique due to the presence of both chlorine and methylthio substituents on the pyrimidine ring, along with a phenyl group attached to a methanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10Cl2N2OS |
---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-18-12-15-10(13)8(11(14)16-12)9(17)7-5-3-2-4-6-7/h2-6,9,17H,1H3 |
InChI Key |
PRJBVBOSTCNDRX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C(C2=CC=CC=C2)O)Cl |
Origin of Product |
United States |
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